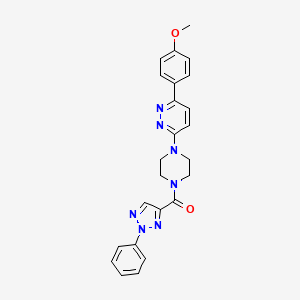

(4-(6-(4-metoxifenil)piridazin-3-il)piperazin-1-il)(2-fenil-2H-1,2,3-triazol-4-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

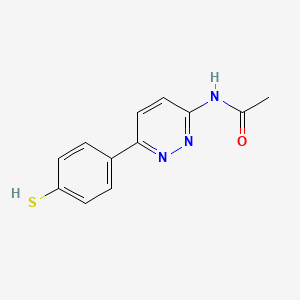

(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H23N7O2 and its molecular weight is 441.495. The purity is usually 95%.

BenchChem offers high-quality (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidores de la acetilcolinesterasa

Este compuesto se ha estudiado por su potencial como inhibidor de la acetilcolinesterasa . La acetilcolinesterasa es una enzima importante en la hidrólisis de la acetilcolina, y su inhibición es un objetivo farmacológico clave para aumentar los niveles de acetilcolina, lo que es particularmente relevante en el tratamiento de la enfermedad de Alzheimer .

Inhibidores de la butirilcolinesterasa

Además de la acetilcolinesterasa, el compuesto también se ha evaluado por sus efectos inhibitorios sobre la butirilcolinesterasa (BChE) . La BChE es otra enzima que juega un papel en la transmisión colinérgica, y su inhibición también puede contribuir al aumento de los niveles de acetilcolina .

Tratamiento de la enfermedad de Alzheimer

El potencial del compuesto como inhibidor de la acetilcolinesterasa y la butirilcolinesterasa lo convierte en un candidato para el tratamiento de la enfermedad de Alzheimer . La enfermedad de Alzheimer es una enfermedad neurodegenerativa caracterizada por una disminución en la transmisión colinérgica, lo que afecta las funciones cognitivas .

Actividad antitumoral y citotóxica

Los derivados del tiazol, que incluyen este compuesto, se han estudiado por su actividad antitumoral y citotóxica . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos contra el cáncer .

Inhibición de la fosfodiesterasa 3

El compuesto se ha evaluado por su capacidad para inhibir la fosfodiesterasa 3 (PDE3) . Los inhibidores de la PDE3 se han utilizado en el tratamiento de la insuficiencia cardíaca y otras afecciones cardiovasculares .

Actividad vasodilatadora

Se ha informado que algunos derivados del compuesto exhiben actividad vasodilatadora . Esto podría hacerlos útiles en el tratamiento de afecciones como la hipertensión .

Mecanismo De Acción

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .

Mode of Action

The compound interacts with AChE and BChE enzymes, inhibiting their activity . This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive functions . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .

Biochemical Pathways

The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE enzymes . This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission and potentially improve cognitive functions .

Result of Action

The inhibition of AChE and BChE enzymes by the compound leads to increased acetylcholine levels . This can result in enhanced cholinergic transmission, which may improve cognitive functions . The compound has shown promising results in in vitro studies, demonstrating significant inhibitory activity against these enzymes .

Análisis Bioquímico

Biochemical Properties

The compound (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction suggests that the compound could play a role in modulating cholinergic transmission, which is crucial for various physiological processes, including muscle function, memory, and cognition .

Cellular Effects

In terms of cellular effects, (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone’s interaction with acetylcholinesterase suggests that it could influence cell function by modulating cholinergic signaling . This could potentially impact various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves binding to acetylcholinesterase, inhibiting the enzyme’s activity . This inhibition increases acetylcholine levels, thereby enhancing cholinergic transmission .

Propiedades

IUPAC Name |

[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O2/c1-33-20-9-7-18(8-10-20)21-11-12-23(27-26-21)29-13-15-30(16-14-29)24(32)22-17-25-31(28-22)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDVZFVTXBHTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)

![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate](/img/structure/B2357670.png)

![2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2357672.png)

![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)

![2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole](/img/structure/B2357675.png)

![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)